molecular formula C23H28ClNO3 B14865812 5-O-Desmethyl donepezil hydrochloride

5-O-Desmethyl donepezil hydrochloride

Cat. No.: B14865812
M. Wt: 401.9 g/mol
InChI Key: CNXUHUNDNBXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 5-O-Desmethyl donepezil hydrochloride involves the biotransformation of donepezil using specific fungal strains. For instance, the fungi Beauveria bassiana and Cunninghamella elegans have been used to convert donepezil to 5-O-Desmethyl donepezil . The process involves culturing the fungi in a suitable medium and incubating them with donepezil. The reaction conditions typically include maintaining the culture at a specific temperature and pH for a set duration to achieve optimal conversion .

Chemical Reactions Analysis

5-O-Desmethyl donepezil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Chloramine-T in acidic medium . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of donepezil can lead to the formation of various oxidative metabolites, which can be analyzed using spectroscopic methods .

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C23H27NO3.ClH/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H

InChI Key

CNXUHUNDNBXLAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl

Origin of Product

United States

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